molecular formula C13H13NO2 B11892806 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one

6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11892806
M. Wt: 215.25 g/mol
InChI Key: FMXRAZFCCJOFQT-UHFFFAOYSA-N
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Description

6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is followed by cyclization to form the quinoline ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.

    Modulating Receptor Activity: Influencing the activity of receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-4(1H)-one: A similar quinoline derivative with a methyl group at the 2-position.

    1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the methyl group at the 6-position.

    6-Methylquinolin-4(1H)-one: Lacks the 2-oxopropyl group.

Uniqueness

6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both the methyl group at the 6-position and the 2-oxopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C13H13NO2/c1-9-3-4-12-11(7-9)13(16)5-6-14(12)8-10(2)15/h3-7H,8H2,1-2H3

InChI Key

FMXRAZFCCJOFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)C

Origin of Product

United States

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